{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol
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Overview
Description
{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol is a complex organic compound that belongs to the class of cinchona alkaloids . This compound is characterized by its unique bicyclic structure and the presence of a quinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Bicyclic Structure: The initial step involves the formation of the azabicyclo[2.2.2]octane core through a series of cyclization reactions.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a vinylation reaction, often using reagents like vinyl magnesium bromide.
Attachment of the Quinoline Moiety: The quinoline moiety is attached through a nucleophilic substitution reaction, typically using 6-methoxyquinoline as the starting material.
Final Coupling: The final step involves the coupling of the quinoline moiety with the bicyclic structure to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced bicyclic structures, and substituted quinoline compounds .
Scientific Research Applications
{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as DNA gyrase and topoisomerase.
Pathways Involved: It interferes with the replication and transcription of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Epiquinidine: Similar structure but different stereochemistry, used in research for its unique biological activities.
Uniqueness
{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol stands out due to its unique combination of a bicyclic structure and a quinoline moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-3-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-11-22-9-7-15(13)18(12-22)20(23)16-6-8-21-19-5-4-14(24-2)10-17(16)19/h3-6,8,10,13,15,18,20,23H,1,7,9,11-12H2,2H3 |
InChI Key |
AQMBZJFAYLBACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CN4CCC3C(C4)C=C)O |
Origin of Product |
United States |
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